molecular formula C11H10N2O4 B8371369 N-(6-Nitro-1-oxo-indan-5-yl)-acetamide

N-(6-Nitro-1-oxo-indan-5-yl)-acetamide

Cat. No.: B8371369
M. Wt: 234.21 g/mol
InChI Key: FUQGXFRTLBWXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-Nitro-1-oxo-indan-5-yl)-acetamide is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

N-(6-Nitro-1-oxo-indan-5-yl)-acetamide has been investigated for its potential as a pharmacophore in drug development. Its derivatives exhibit a range of biological activities:

  • Anticancer Activity : Research indicates that compounds similar to this compound display significant cytotoxic effects against various cancer cell lines, including breast and liver cancers. For instance, a related compound showed an IC50 value of 10.56 μM against HepG2 cells, suggesting strong anti-proliferative properties .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives may possess antimicrobial effects, inhibiting growth in both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness.

Chemical Biology

The compound serves as a probe in biochemical studies due to its reactive functional groups. It can interact with enzymes and receptors, providing insights into biological pathways. For example, molecular docking studies have shown that modifications to the nitro group can enhance binding affinities to specific enzyme targets .

Materials Science

This compound is also explored as a building block for advanced materials, including organic semiconductors and polymers. Its unique structure allows for the synthesis of materials with tailored electronic properties.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of this compound derivatives against several cancer cell lines:

CompoundCell LineIC50 (μM)Reference Year
Derivative AMCF7 (Breast Cancer)152023
Derivative BHepG2 (Liver Cancer)10.56 ± 1.142016

These findings indicate promising avenues for further drug development targeting cancer.

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial activity of related compounds:

CompoundTarget OrganismMIC (µg/mL)Reference Year
Compound CStaphylococcus aureus322024
Compound DEscherichia coli642024

This data highlights the potential of these compounds as therapeutic agents against bacterial infections.

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

N-(6-nitro-1-oxo-2,3-dihydroinden-5-yl)acetamide

InChI

InChI=1S/C11H10N2O4/c1-6(14)12-9-4-7-2-3-11(15)8(7)5-10(9)13(16)17/h4-5H,2-3H2,1H3,(H,12,14)

InChI Key

FUQGXFRTLBWXAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)CCC2=O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of CrO3 (26.5 g) in a mixture of 15 ml of H2O and 235 ml of AcOH was prepared by sonicating the suspension for 45 min. The resulting solution was added dropwise to a cooled solution of N-(6-nitro-indan-5-yl)-acetamide (22 g, 0.1 mol) in Ac20 (2.5 L) while maintaining the temperature between 15-20° C. After the addition was completed, the mixture was stirred at 25° C. overnight, poured into 10 L of water, and stirred for 1 h. The solution was then extracted with two 2-L portions of CH2Cl2. The organic layers were combined, and concentrated to 500 ml, washed with two 50-ml portions of 10% NaOH followed by water, and then dried (Na2SO4). The solvent was removed, leaving a yellow powder (16 g, 75%), which was used for next step without further purification.
[Compound]
Name
CrO3
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26.5 g
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15 mL
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235 mL
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22 g
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10 L
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Yield
75%

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